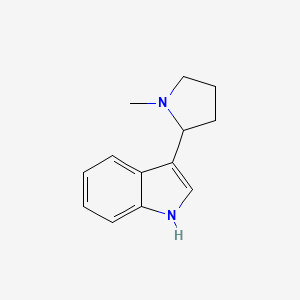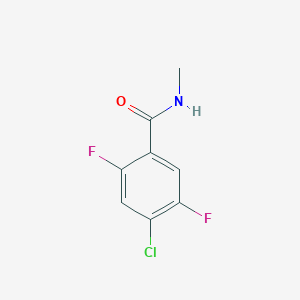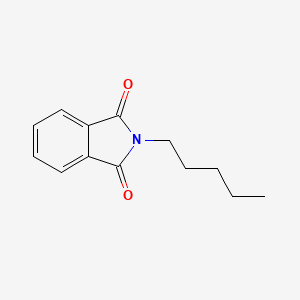![molecular formula C16H12N2O2 B12005002 2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione CAS No. 32386-99-5](/img/structure/B12005002.png)
2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound with the molecular formula C16H12N2O2 It is a member of the isoindole family and is characterized by the presence of a Schiff base, which is a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminobenzohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Schiff base can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoindole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted isoindole derivatives with various functional groups replacing the Schiff base.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Amino-4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
- 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific Schiff base structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
32386-99-5 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-10H,1H3 |
InChI-Schlüssel |
MTDSWPREMZZADO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)


![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)



